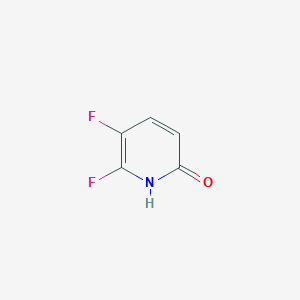
5,6-Difluoropyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Difluoropyridin-2-ol is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring and a hydroxyl group at the 2 position. This compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Fluorination of Pyridine Derivatives: One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Balz-Schiemann Reaction: . The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the fluorine atoms to hydrogen, resulting in the formation of pyridine derivatives.
Substitution Reactions: The fluorine atoms can be substituted with various nucleophiles, leading to the formation of different functionalized pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Carboxylic Acids: Resulting from the oxidation of the hydroxyl group.
Hydrogenated Pyridines: Formed through the reduction of fluorine atoms.
Functionalized Pyridines: Resulting from nucleophilic substitution reactions.
科学研究应用
5,6-Difluoropyridin-2-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological assays to understand the role of fluorinated compounds in biological systems.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential as therapeutic agents due to their ability to interact with biological targets.
Industry: It is used in the development of materials with enhanced chemical and thermal stability, making it valuable in the production of advanced materials.
作用机制
5,6-Difluoropyridin-2-ol is compared with other similar compounds such as 2,6-Difluoropyridin-3-ol and 4,6-Difluoropyridin-3-ol. While these compounds share the fluorinated pyridine structure, the position of the fluorine atoms and the hydroxyl group results in different chemical and physical properties. The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and applications.
相似化合物的比较
2,6-Difluoropyridin-3-ol
4,6-Difluoropyridin-3-ol
2,4-Difluoropyridin-3-ol
3,5-Difluoropyridin-2-ol
属性
CAS 编号 |
30332-72-0 |
|---|---|
分子式 |
C5H3F2NO |
分子量 |
131.08 g/mol |
IUPAC 名称 |
5,6-difluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
InChI 键 |
VKLJZMCRWFJVGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC(=C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















